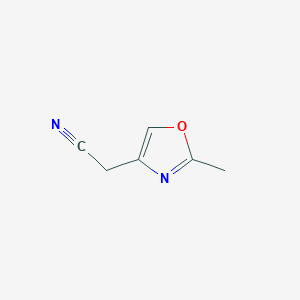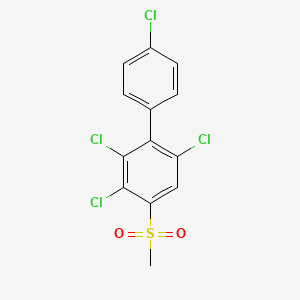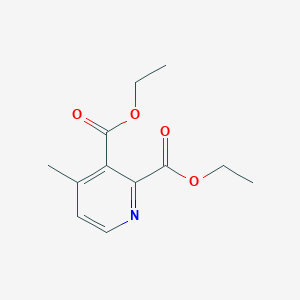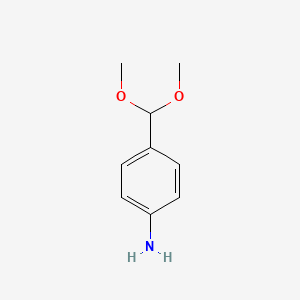
Methyl 4-chloro-3-sulfamoylbenzoate
概要
説明
Methyl 4-chloro-3-sulfamoylbenzoate is a compound that is related to various benzoate derivatives, which are often studied for their chemical properties and potential applications in medicinal chemistry, drug development, and other fields. While the specific compound is not directly discussed in the provided papers, related compounds and their syntheses, molecular structures, and chemical reactions are extensively covered.
Synthesis Analysis
The synthesis of related sulfamoylbenzoate compounds involves multiple steps, including protection of functional groups, condensation, methylation, and cyclization. For instance, sulfamates, which are closely related to sulfamoylbenzoates, are synthesized by reacting alcohols or phenols with sulfamoyl chloride, followed by protection of the sulfamate NH protons with 2,4-dimethoxybenzyl groups to enable multi-step synthesis . Another related compound, 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, is synthesized from 4-chloro-2-sulfonylchloride methyl benzoate through a series of reactions including condensation, methylation, hydrogenolysis, and cyclization .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of methyl 4-hydroxybenzoate was determined and analyzed using Hirshfeld surface analysis to understand the intermolecular interactions . Similarly, the structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was confirmed by spectroscopic data and single-crystal X-ray diffraction .
Chemical Reactions Analysis
Chemical reactions involving benzoate derivatives can be complex and involve various pathways. Kinetic studies of the reactions of methyl 3,5-dinitrobenzoate and methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions have shown evidence for competition between attack at carbonyl and aryl carbon atoms . Additionally, the synthesis of alkyl esters of 6-chloro-2-sulfamoylbenzoic acid and their anticonvulsant activity indicates that steric factors play a significant role in the chemical reactivity and biological properties of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives are often characterized using various spectroscopic methods. For instance, the FT-IR spectrum of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was recorded and analyzed, and the vibrational wavenumbers were computed using HF and DFT methods . The synthesis and spectral studies of some novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives also contribute to the understanding of the physical and chemical properties of these compounds .
科学的研究の応用
Anticonvulsant Properties
Methyl 4-chloro-3-sulfamoylbenzoate, along with its derivatives, shows promise in anticonvulsant activities. Studies on alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid, which are closely related to this compound, indicate that steric and electronic factors play a significant role in their anticonvulsant properties. These compounds demonstrate potential for the development of new anticonvulsant medications (Hamor & Reavlin, 1967).
Structural and Spectroscopic Analysis
4-chloro-3-sulfamoylbenzoic acid has been synthesized and analyzed for its structural and spectroscopic properties. This analysis includes single crystal X-ray diffraction, vibrational and electronic spectroscopic signatures, providing valuable insights into its molecular structure and reactivity. Such analyses are crucial for understanding the compound's potential applications in various scientific fields (Kavitha et al., 2020).
Chromatographic Analysis
The compound has been used in the development of chromatographic-densitometric methods for determining the presence of related compounds in pharmaceutical tablets. This showcases its role in analytical chemistry, particularly in ensuring the quality and purity of pharmaceutical products (Hubicka et al., 2009).
Corrosion Inhibition
This compound derivatives have been studied as potential inhibitors for mild steel corrosion in acidic environments. These studies are crucial in industrial chemistry, particularly in preventing corrosion damage in machinery and infrastructure (Sappani & Karthikeyan, 2014).
Safety and Hazards
特性
IUPAC Name |
methyl 4-chloro-3-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQHNKPCTMMTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208-40-8 | |
| Record name | Methyl 4-chloro-3-sulfamoylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 4-CHLORO-3-SULFAMOYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2RK5VGH48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(E)-[1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]amino]carbamate](/img/structure/B3030914.png)


![3-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3030918.png)




![8-Cbz-1,8-diazaspiro[5.5]undecane](/img/structure/B3030928.png)




